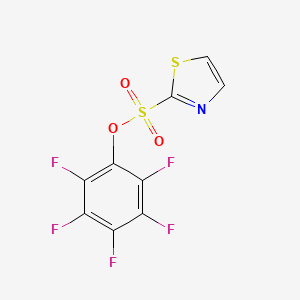

Pentafluorophenyl 1,3-thiazole-2-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

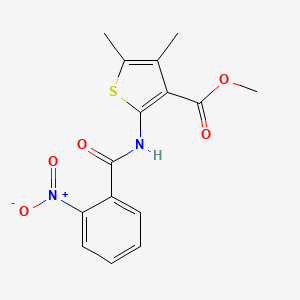

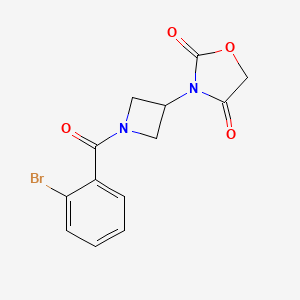

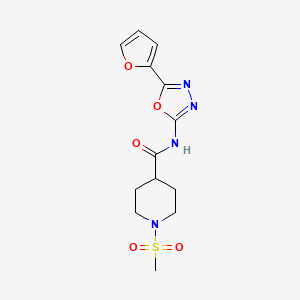

Pentafluorophenyl 1,3-thiazole-2-sulfonate is a chemical compound with the CAS Number: 1421601-80-0 . It has a molecular weight of 331.24 and its IUPAC name is 2,3,4,5,6-pentafluorophenyl 1,3-thiazole-2-sulfonate . The compound is usually stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H2F5NO3S2/c10-3-4(11)6(13)8(7(14)5(3)12)18-20(16,17)9-15-1-2-19-9/h1-2H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular formula is C9H2F5NO3S2 and it has a molecular weight of 331.24 g/mol .Wissenschaftliche Forschungsanwendungen

New Synthesis of β-Sultams

Pentafluorophenyl sulfonates have been utilized in a stereoselective one-pot synthesis of substituted 1,2-thiazetidine 1,1-dioxides (β-sultams), demonstrating their utility as valuable precursors to sulfonamides. This method employs mild N−O bond cleavage followed by intramolecular cyclization, highlighting the compound's potential in synthetic organic chemistry (Lewis et al., 2006).

Shelf-Stable Alternatives to Sulfonyl Chlorides

Heterocyclic pentafluorophenyl sulfonate esters serve as shelf-stable alternatives to sulfonyl chlorides. They are easily prepared from thiols and efficiently react with primary and secondary amines to produce sulfonamides in high yields, offering a safer and more convenient option for the synthesis of sulfonamide-based compounds (Bornholdt et al., 2009).

Activated Sulfonate Esters Synthesis

The copper-catalyzed synthesis of pentafluorophenyl (PFP) sulfonate esters from aryl and heteroaryl boronic acids is reported. This process involves an oxidative step converting sulfinate intermediates to the corresponding sulfonate esters, providing a broad range of PFP esters in good yields. This method underscores the adaptability of PFP sulfonate esters in facilitating diverse synthetic routes (Vedovato et al., 2018).

Protecting Group for Sulfonate Esters

The pentafluorophenyl (PFP) group has been employed as a protecting group for the synthesis of new biaryl- and heterobiaryl-PFP-sulfonate esters. This application utilizes the Suzuki-Miyaura reaction, indicating the PFP group's efficacy in protecting sulfonic acids during complex synthetic procedures, thereby expanding the utility of PFP sulfonates in organic synthesis (Avitabile et al., 2005).

Polymer Electrolyte Membranes Development

Pentafluorophenyl-based compounds have been explored in the development of polymer electrolyte membranes for fuel cell applications. These membranes, derived from novel fluorine-containing poly(arylene ether ketone)s, exhibit high proton conductivity, thermal stability, and efficient fuel cell performance. This research illustrates the role of pentafluorophenyl derivatives in advancing materials science, particularly in renewable energy technologies (Sakaguchi et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 1,3-thiazole-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F5NO3S2/c10-3-4(11)6(13)8(7(14)5(3)12)18-20(16,17)9-15-1-2-19-9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFZDXGJLWXINF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F5NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2825784.png)

![8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2825787.png)

![1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide](/img/structure/B2825789.png)

![N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2825792.png)